Cas no 748-97-0 ((±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol)

(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol structure
748-97-0 structure
Productnaam:(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
CAS-nummer:748-97-0
MF:C26H31NO2
MW:389.529847383499
CID:575878
PubChem ID:102478

(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneethanol, a-[4-[2-(dimethylamino)ethoxy]phenyl]-b-ethyl-a-phenyl-
    • (±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
    • 1-[4-(2-dimethylamino-ethoxy)-phenyl]-1,2-diphenyl-1-butanol
    • 1-{4-[2-(dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
    • alpha-(4-(2-(Dimethylamino)ethoxy)phenyl)-beta-ethyl-alpha-phenylphenethyl alcohol
    • alpha-[4-[2-(dimethylamino)ethoxy]phenyl]-beta-ethyl-alpha-phenylphenethyl alcohol
    • 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol
    • 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
    • EINECS 212-023-5
    • NS00042586
    • Q27295435
    • SCHEMBL9487530
    • Tamoxifen Citrate Imp. B (EP); Tamoxifen Imp. B (EP); 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol; Tamoxifen Citrate Impurity B; Tamoxifen Impurity B
    • (+/-)-1,2-DIPHENYL-1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)BUTAN-1-OL
    • ZF9GQ0WZ9X
    • TAMOXIFEN CITRATE IMPURITY B [EP IMPURITY]
    • DTXSID70862399
    • 748-97-0
    • HYDRATED TAMOXIFEN
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
    • AKOS015967003
    • UNII-ZF9GQ0WZ9X
    • BENZENEETHANOL, .ALPHA.-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-.BETA.-ETHYL-.ALPHA.-PHENYL-
    • (+/-)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
    • 1-[4-(2-Dimethylaminoethoxy)phenyl]-1,2-diphenylbutan-1-ol
    • (±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
    • Inchi: InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3
    • InChI-sleutel: VFFBJZCCXOYRNN-UHFFFAOYSA-N
    • LACHT: CCC(c1ccccc1)C(c2ccccc2)(c3ccc(cc3)OCCN(C)C)O

Berekende eigenschappen

  • Exacte massa: 389.235
  • Monoisotopische massa: 389.235
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 9
  • Complexiteit: 448
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.2
  • Topologisch pooloppervlak: 32.7A^2

Experimentele eigenschappen

  • Dichtheid: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 120-121 ºC
  • Kookpunt: 504.3±50.0 °C at 760 mmHg
  • Vlampunt: 258.8±30.1 °C
  • Brekindex: 1.579
  • Oplosbaarheid: Almost insoluble (0.011 g/l) (25 º C),
  • LogboekP: 5.05670
  • Dampfdruk: 0.0±1.4 mmHg at 25°C

(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Beveiligingsinformatie

(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
D489850-50mg
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
748-97-0
50mg
$758.00 2023-05-18
TRC
D489850-100mg
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
748-97-0
100mg
$1470.00 2023-05-18
TRC
D489850-250mg
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
748-97-0
250mg
$ 3000.00 2023-09-07
TRC
D489850-25mg
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
748-97-0
25mg
$408.00 2023-05-18
TRC
D489850-10mg
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
748-97-0
10mg
$184.00 2023-05-18
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